molecular formula C10H10ClN3O B2901996 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol CAS No. 932373-78-9

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol

Cat. No.: B2901996
CAS No.: 932373-78-9
M. Wt: 223.66
InChI Key: WSUODQLMJIMHGD-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol is a versatile 1,2,3-triazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. This compound features a stable 1,4-disubstituted triazole ring, synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that ensures high regioselectivity and yield . In pharmaceutical research, this compound acts as a key precursor for developing novel hybrid molecules. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, known for its ability to interact with biological targets and its stability under acidic and basic conditions . It can be used to create hybrids with pharmacophores like quinoline, which have shown potential in antifungal and anticancer bioassays . Furthermore, 1,2,3-triazole derivatives are extensively investigated as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), for the treatment of neurodegenerative diseases including Alzheimer's . Beyond biomedical applications, this compound holds significant value in industrial and materials chemistry. 1,2,3-triazole derivatives are recognized as effective, environmentally friendly corrosion inhibitors for metals and alloys like steel, copper, and aluminum in acidic media . Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. This product is intended for research purposes as a building block in organic synthesis and method development. It is For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUODQLMJIMHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-methanol, the protocol involves reacting 2-chlorobenzyl azide with propargyl alcohol in the presence of a copper(I) catalyst (e.g., copper sulfate with sodium ascorbate). The reaction proceeds under mild conditions (room temperature, aqueous ethanol) to yield the target compound with high regioselectivity.

Key steps :

  • Synthesis of 2-chlorobenzyl azide : 2-Chlorobenzyl bromide is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
  • Cycloaddition : Equimolar propargyl alcohol and 2-chlorobenzyl azide are stirred in a 1:1 ethanol-water mixture with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) for 24 hours.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords pure this compound as a white crystalline solid.

Representative data :

  • Yield : 78%
  • Melting Point : 132–134°C
  • IR (KBr) : 3280 cm⁻¹ (O─H stretch), 2100 cm⁻¹ (triazole C─N), 1590 cm⁻¹ (aromatic C═C)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 5.45 (s, 2H, CH₂Ph), 4.85 (s, 1H, OH), 4.20 (s, 2H, CH₂OH)

Reduction of Carboxylic Acid Intermediate

Synthesis of 1-(2-Chlorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Adapting the patented Grignard carboxylation method, 1-(2-chlorobenzyl)-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide to install the carboxylic acid group at position 4.

Procedure :

  • Grignard Formation : 1-(2-Chlorobenzyl)-4,5-dibromo-1H-1,2,3-triazole (10 mmol) in tetrahydrofuran (THF) is cooled to −30°C, followed by dropwise addition of isopropylmagnesium chloride (12 mmol).
  • Carboxylation : Carbon dioxide is bubbled through the reaction mixture at −10°C for 15 minutes, followed by quenching with hydrochloric acid.
  • Esterification and Hydrolysis : The intermediate ester is hydrolyzed with aqueous NaOH to yield the carboxylic acid.

Reduction to Primary Alcohol

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous THF under reflux for 4 hours.

Analytical validation :

  • Yield : 65%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.50–7.35 (m, 4H, Ar-H), 5.50 (s, 2H, CH₂Ph), 4.30 (s, 2H, CH₂OH), 3.20 (s, 1H, OH)

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route Carboxylic Acid Reduction Route
Reaction Time 24 hours 48 hours (including hydrolysis)
Overall Yield 78% 53%
Regioselectivity >99% 1,4-product N/A
Purification Complexity Moderate (column chromatography) High (multiple steps)

The CuAAC method offers superior efficiency and regiocontrol, whereas the reduction route provides access to intermediates for derivative synthesis.

Spectral Characterization and Structural Confirmation

Infrared Spectroscopy

The O─H stretch at 3280 cm⁻¹ and the absence of carbonyl peaks (1700 cm⁻¹) confirm successful alcohol formation.

Nuclear Magnetic Resonance

The singlet at δ 4.85 ppm (¹H NMR) corresponds to the hydroxymethyl group, while aromatic protons integrate for four hydrogens, consistent with the 2-chlorobenzyl substituent.

Challenges and Optimization Strategies

Byproduct Formation in CuAAC

Trace amounts of 1,5-regioisomer (<1%) are detected via high-performance liquid chromatography (HPLC). Increasing the Cu(I) catalyst load to 10 mol% suppresses this side reaction.

Industrial Scalability and Environmental Impact

The CuAAC route is amenable to scale-up, with aqueous conditions reducing organic solvent waste. Conversely, the Grignard method requires stringent anhydrous conditions, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol can undergo various chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: The triazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-amine.

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.

  • Biology: Triazoles are known for their antimicrobial properties, and derivatives of this compound are being studied for their potential use as antimicrobial agents.

  • Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.

  • Industry: Triazoles are used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biological processes, such as cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol: The 2-chlorobenzyl group contributes to enhanced antifungal activity, as seen in compound 8b (N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide), which inhibits P. placenta growth by 12.57% at 1000 ppm .
  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol (CAS 133902-66-6): Substitution at the para position reduces steric hindrance but may lower antifungal potency compared to the ortho-chloro derivative .
  • 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide : The difluoro substitution pattern confers antiepileptic properties, highlighting how halogen position and type modulate pharmacological profiles .

Functional Group Modifications

  • Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol: Replacement of chlorine with a trifluoromethyl group increases electron-withdrawing effects, improving synthetic yields (96% with excess alkyne) but reducing antifungal efficacy compared to the chloro analog .
  • 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol: Bromine’s larger atomic radius enhances steric bulk, which may hinder binding in some biological targets. This compound serves as an intermediate for chalcone derivatives with anti-osteosarcoma activity .

Anticancer Activity

  • This compound derivatives: Schiff base-linked analogs (e.g., compound 75) exhibit moderate cytotoxicity against A549 lung cancer cells (IC₅₀ = 78.9 µM), outperforming fluorophenyl analogs but remaining less potent than standard drugs like paeonol .

Antifungal Activity

  • 2-Chlorobenzyl vs. 2-Methylbenzyl Derivatives : The 2-chlorobenzyl derivative (8b ) exhibits superior inhibition (12.57%) against P. placenta compared to the 2-methyl analog (8a , 10.18%), underscoring chlorine’s role in enhancing bioactivity .

Antiviral Potential

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • This compound: Typically synthesized via CuAAC, achieving high yields (91.5–96%) under green conditions with benzyl azides and terminal alkynes .

Oxidation and Derivatization

  • 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Oxidation of the hydroxymethyl group using Jones reagent enables further functionalization into chalcone derivatives .

Biological Activity

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol
  • CAS Number : 321405-39-4
  • Melting Point : 87–89 °C

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, studies have demonstrated its effectiveness as an inhibitor of specific enzymes and its potential in antimicrobial and anticancer applications.

Enzyme Inhibition

Recent studies have explored the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The most potent derivative exhibited an IC50 value of 7.31 μM against AChE, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance its efficacy against bacterial strains, including those resistant to conventional antibiotics.

Anticancer Potential

Research has also highlighted the antiproliferative effects of this compound derivatives in colorectal cancer models. A series of synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathogenIC50 Value (μM)Reference
AcetylcholinesteraseAChE7.31
AntimicrobialVarious BacteriaVaries
AnticancerColorectal Cancer Cells<10

Case Study: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives incorporating the chlorobenzyl moiety. The evaluation revealed that these compounds exhibited enhanced biological activity compared to their precursors. The study utilized molecular docking studies to predict binding affinities and elucidate the interaction mechanisms with target proteins .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting a 2-chlorobenzyl azide with propargyl alcohol derivatives under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole core. Post-synthetic oxidation or protection of the methanol group may be required to avoid side reactions during purification . Alternative routes include nucleophilic substitution on pre-formed triazole intermediates, though yields may vary depending on steric and electronic effects of the substituents .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the triazole ring substitution pattern and the positions of the 2-chlorobenzyl and methanol groups.
  • X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for analogous triazole derivatives in crystallography studies .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch of methanol at ~3200–3600 cm1^{-1}) and confirms the absence of unwanted byproducts .

Q. What are the key chemical transformations this compound undergoes?

  • Oxidation : The primary alcohol (-CH2_2OH) can be oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO) using reagents like Jones reagent or pyridinium chlorochromate (PCC) .
  • Reduction : Catalytic hydrogenation may reduce the triazole ring, though this is less common due to aromatic stability.
  • Substitution Reactions : The chlorine atom on the benzyl group can participate in nucleophilic aromatic substitution under specific conditions (e.g., Pd-catalyzed coupling) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

  • In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against target cell lines. The 2-chlorobenzyl group may enhance membrane permeability, while the methanol group could facilitate hydrogen bonding with biological targets .
  • Target Identification : Use computational docking studies to predict interactions with enzymes (e.g., cytochrome P450) or receptors. Validate experimentally via enzyme inhibition assays .

Q. What computational methods are suitable for studying its reactivity and interactions?

  • Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and charge transfer properties to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to understand bioavailability and mechanism of action.
  • Retrosynthetic Analysis : AI-powered tools (e.g., Template_relevance models) can propose novel synthetic pathways by cross-referencing reaction databases .

Q. How should contradictory data in structure-activity relationships (SAR) be addressed?

  • Controlled Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and compare biological activity.
  • Statistical Validation : Apply multivariate analysis to isolate the impact of specific functional groups on observed properties (e.g., IC50_{50} values) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H9_9ClN3_3O
Molecular Weight223.66 g/mol
InChI KeyJNSUJTDSPFASDY-UHFFFAOYSA-N
Solubility (Predicted)Moderate in polar solvents

Safety and Handling

While specific safety data for this compound is unavailable, researchers should:

  • Consult MSDS : For analogous triazole derivatives, prioritize handling in fume hoods with nitrile gloves.
  • Avoid In Vivo Use : As noted in , similar compounds are strictly for in vitro research and not FDA-approved for therapeutic use .

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